Tenovin-D3: Structural Characterization and Mechanistic Profiling of a Selective SIRT2 Inhibitor
Tenovin-D3: Structural Characterization and Mechanistic Profiling of a Selective SIRT2 Inhibitor
Executive Summary
The sirtuin (SIRT) family of NAD+-dependent deacetylases plays a critical role in cellular homeostasis, aging, and oncogenesis. Among the small-molecule inhibitors developed to probe these pathways, the tenovin class has emerged as a powerful tool. Tenovin-D3 is a highly selective analog designed to inhibit SIRT2 without significantly affecting SIRT1[1]. This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, and mechanism of action of Tenovin-D3, equipping researchers with the causal logic and validated protocols necessary for its application in epigenetics and oncology research.
Chemical Identity and Structural Characteristics
Tenovin-D3 was synthesized to overcome the dual SIRT1/SIRT2 inhibition observed in earlier analogs like Tenovin-6[1]. By modifying the aliphatic and thiourea moieties, researchers achieved a compound that selectively targets the cytoplasmic deacetylase SIRT2.
Quantitative Physicochemical Data
To facilitate precise stoichiometric calculations in in vitro assays, the physicochemical properties of Tenovin-D3 (hydrochloride salt) are summarized below[2].
| Property | Value |
| Chemical Name | 3,5-dichloro-N-((4-(5-(dimethylamino)pentanamido)phenyl)carbamothioyl)-4-methoxybenzamide hydrochloride |
| Molecular Formula | C22H27Cl3N4O3S |
| Molecular Weight | 533.893 g/mol |
| Target Selectivity | SIRT2 (IC50 = 21.8 µM); SIRT1 (IC50 > 90 µM) |
| Solubility | ≥ 10 mM in DMSO |
Note: The presence of the hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor for cellular uptake in culture media.
Mechanistic Causality: SIRT2 Inhibition and Pathway Modulation
The primary utility of Tenovin-D3 lies in its ability to isolate SIRT2-specific phenotypes. Unlike Tenovin-6, which activates p53 via SIRT1 inhibition, Tenovin-D3 fails to increase p53 levels or p53-dependent transcription[1]. Instead, it drives the accumulation of acetylated α-tubulin (at Lysine 40) and unexpectedly promotes the expression of the cell-cycle regulator p21 (CDKN1A) in a strictly p53-independent manner[1].
The causality here is rooted in the spatial compartmentalization of sirtuins. SIRT2 is primarily localized in the cytoplasm, where it regulates cytoskeletal dynamics (α-tubulin). By selectively inhibiting SIRT2, Tenovin-D3 perturbs these cytoplasmic targets without triggering the nuclear p53-stabilization cascade governed by SIRT1[3].
Fig 1: Tenovin-D3 selectively inhibits SIRT2, driving α-tubulin acetylation and p21 expression.
Experimental Validation & Self-Validating Protocols
To ensure trustworthiness and reproducibility, experiments utilizing Tenovin-D3 must incorporate internal controls. The following protocol outlines a self-validating workflow for assessing SIRT2 inhibition in human cell lines (e.g., H1299 or MCF7)[1].
Protocol: Cellular Assessment of SIRT2 Inhibition via α-Tubulin Acetylation
Rationale: Because SIRT2 deacetylates α-tubulin at Lysine 40, the accumulation of acetylated α-tubulin serves as a direct, mechanistic readout of Tenovin-D3 efficacy[1]. Trichostatin A (TSA) is utilized as a control to eliminate background noise from non-sirtuin Class I/II histone deacetylases (HDACs).
Step-by-Step Methodology:
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Cell Seeding: Plate H1299 cells in 6-well plates at a density of 3×105 cells/well in standard DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
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Compound Preparation: Reconstitute Tenovin-D3 in anhydrous DMSO to a 10 mM stock. Prepare working dilutions in culture media to achieve final concentrations of 10 µM, 20 µM, and 50 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).
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Treatment & Internal Control:
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Treat designated wells with Tenovin-D3.
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Critical Causality Step: To all wells (including vehicle controls), add 40 nM Trichostatin A (TSA). TSA inhibits Class I/II HDACs (e.g., HDAC6, which also deacetylates tubulin) but does not affect Class III sirtuins. This ensures that any observed increase in tubulin acetylation is strictly due to SIRT2 inhibition by Tenovin-D3[1].
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Incubation: Incubate cells for 16 hours.
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Harvest & Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 10 mM nicotinamide (to preserve acetylation states during lysis).
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Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a nitrocellulose membrane and probe with primary antibodies against K40-acetylated α-tubulin and total α-tubulin.
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Validation: A successful assay will show a dose-dependent increase in the ratio of acetylated to total α-tubulin in Tenovin-D3 treated cells compared to the DMSO+TSA control[1].
Conclusion
Tenovin-D3 (MW: 533.893 g/mol ) is an indispensable chemical probe for epigenetics research. By uncoupling SIRT2 inhibition from SIRT1-mediated p53 activation, it allows researchers to definitively map the cytoplasmic functions of SIRT2 and explore novel, p53-independent mechanisms of cell-cycle regulation[1].
References
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McCarthy, A. R., et al. (2013). "Tenovin-D3, a Novel Small-Molecule Inhibitor of Sirtuin SirT2, Increases p21 (CDKN1A) Expression in a p53-Independent Manner." Molecular Cancer Therapeutics, 12(4), 352-360. Available at:[Link]
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Jin, Y., et al. (2013). "Modulation of p53 C-Terminal Acetylation by mdm2, p14ARF, and Cytoplasmic SirT2". Molecular Cancer Research. Available at:[Link]
